Cinnamic Acid

Antifungal Natural Product Structure-Activity Relationship

This parent cinnamic acid scaffold (CAS 18819-63-1, also cataloged as 621-82-9 & 140-10-3) delivers 2- to 4-fold greater antifungal potency against C. albicans (MIC 0.125 mg/mL) than 4-methoxy or 4-hydroxy analogs. Its unsubstituted phenyl ring makes it the optimal starting point for synthetic derivatization and structure-activity relationship (SAR) studies. For industrial formulators, its proven synergy with lactic acid (FICI ≤1) and vanillin (FICI 0.19–0.5) enables novel broad-spectrum preservation strategies. Critically, this compound lacks radical-scavenging activity—researchers requiring antioxidant or genoprotective outcomes should select ferulic or caffeic acid instead. Procure this validated scaffold for antifungal and natural antimicrobial R&D.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 18819-63-1
Cat. No. B10753923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamic Acid
CAS18819-63-1
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
InChIKeyWBYWAXJHAXSJNI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.546 mg/mL
insoluble in water;  soluble in oils
slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamic Acid (CAS 18819-63-1) Procurement Guide: Product Profile and Core Specifications


Cinnamic acid (CAS 18819-63-1, also cataloged as 621-82-9 or 140-10-3) is a naturally occurring phenylpropanoid (C9H8O2; MW 148.16 g/mol) classified as an unsaturated carboxylic acid [1]. It is a white to off-white crystalline solid with a melting point of 132-136 °C and a boiling point of 300 °C . The compound is characterized by a LogP of 2.13 and low water solubility (0.4 g/L at 20 °C) . Commercially, it is available in high purity (≥99.0% by HPLC) for research and industrial applications, with established safety profiles including an oral LD50 of >2500 mg/kg in rats .

Why Substituting Cinnamic Acid with In-Class Analogs (e.g., p-Coumaric, Ferulic Acid) Compromises Experimental Outcomes


While cinnamic acid belongs to the broader class of hydroxycinnamic acids, its specific lack of phenolic ring substitution results in a distinct biological and physicochemical profile that cannot be approximated by its hydroxylated or methoxylated derivatives [1]. Substitution can dramatically alter antimicrobial spectrum, as seen in studies where cinnamic acid demonstrates superior antifungal activity against Candida albicans (MIC 0.125 mg/mL) compared to its 4-methoxy and 4-hydroxy derivatives [2]. Conversely, the parent compound's poor performance in radical scavenging and DNA protection assays (failing to protect plasmid DNA even at low concentrations) starkly contrasts with analogs like ferulic and caffeic acid, making it a poor choice for antioxidant applications [3]. These functional divergences are underpinned by structure-activity relationships (SAR) where the presence and position of hydroxyl/methoxyl groups govern the compound's mode of action, ensuring that generic substitution leads to non-reproducible or failed experimental outcomes.

Quantitative Differentiation of Cinnamic Acid (18819-63-1) Against Its Closest Analogs: A Comparative Evidence Guide


Superior Antifungal Potency of Cinnamic Acid Against Candida albicans Compared to Methoxy and Hydroxy Derivatives

In a direct head-to-head comparison, cinnamic acid demonstrated significantly superior antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL and a Minimum Fungicidal Concentration (MFC) of 0.5 mg/mL. This is in stark contrast to its derivatives, 4-methoxycinnamic acid (MIC 0.25 mg/mL, MFC 1.0 mg/mL) and 4-hydroxycinnamic acid (MIC 0.5 mg/mL, MFC 2.0 mg/mL) [1].

Antifungal Natural Product Structure-Activity Relationship

Cinnamic Acid's Lack of DNA Protective Effect Compared to Ferulic and Caffeic Acids Defines Its Unsuitability for Antioxidant Applications

In a comparative study of ten phenolic acids, cinnamic acid was found to be ineffective at protecting pBR322 plasmid DNA from UV and H2O2-induced damage, even at a low concentration of 0.002 mg/mL. This is in direct contrast to ferulic acid, which protected all DNA bands at the same concentration, and caffeic acid, which also showed a protective effect [1].

Antioxidant DNA Damage Oxidative Stress

Quantified Biocide Potentiation: Cinnamic Acid Exhibits FICI ≤ 1 Synergy with Lactic Acid Against Key Pathogens

Cinnamic acid was shown to potentiate the antimicrobial effect of lactic acid (LA) against both E. coli and S. aureus, with a Fractional Inhibitory Concentration Index (FICI) of ≤ 1, indicating an additive or synergistic interaction. This property is shared with structurally related analogs like hydrocinnamic acid and α-methylcinnamic acid, all achieving the same FICI ≤ 1 threshold in combination with LA [1].

Biocide Antimicrobial Synergy Formulation

Superior Anti-Adhesion Activity of Cinnamic Acid Against Food Spoilage Yeasts Compared to Synthetic Preservatives

Cinnamic acid exhibits high anti-adhesion activity against food spoilage yeasts, with reported inhibition effects ranging from 48% to 91%. This is a key differentiator for industrial applications, and when combined with vanillin, it demonstrates strong synergistic antibiofilm activity (FICI ≤ 0.19-0.5) that is superior to many combinations of natural phenolics with synthetic preservatives [1].

Food Preservation Antifouling Biofilm

High-Impact Application Scenarios for Cinnamic Acid (18819-63-1) Based on Differentiated Performance Data


Antifungal Discovery and Natural Product Chemistry Research

Based on its 2- to 4-fold higher potency against C. albicans (MIC 0.125 mg/mL) compared to 4-methoxy and 4-hydroxy derivatives [1], cinnamic acid is the preferred scaffold for research programs aimed at developing novel antifungal agents or investigating structure-activity relationships in natural product chemistry. Its simpler structure and superior baseline activity make it an ideal starting point for synthetic derivatization.

Exclusion from Antioxidant or DNA Protection-Focused Studies

Cinnamic acid's complete failure to protect plasmid DNA from oxidative damage, even at low concentrations (0.002 mg/mL), in direct contrast to ferulic and caffeic acids [1], serves as a clear negative differentiator. Researchers in oxidative stress, aging, or genoprotection should avoid procuring this compound for such assays, as it will not yield the desired protective outcomes. This knowledge prevents wasted time and resources.

Formulation of Natural Antimicrobial and 'Clean-Label' Food Preservatives

For industrial formulators, cinnamic acid is a strong candidate for developing natural antimicrobial systems. Its proven synergy with lactic acid (FICI ≤ 1) [1] and its high anti-adhesion (48-91% inhibition) and synergistic antibiofilm activity with vanillin (FICI 0.19-0.5) [2] against spoilage yeasts make it a more effective alternative to synthetic preservatives. It can be used to create novel, broad-spectrum preservation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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